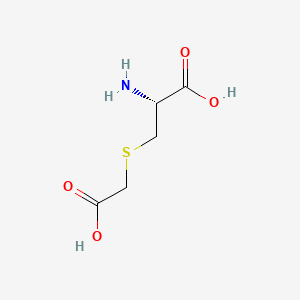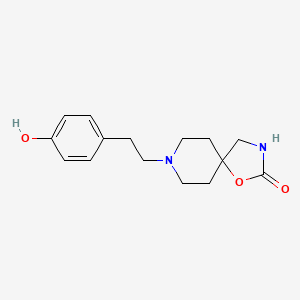![molecular formula C24H19N3O3 B602173 1-((2'-氰基-[1,1'-联苯]-4-基)甲基)-2-乙氧基-1H-苯并[d]咪唑-7-羧酸 CAS No. 632322-61-3](/img/structure/B602173.png)
1-((2'-氰基-[1,1'-联苯]-4-基)甲基)-2-乙氧基-1H-苯并[d]咪唑-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: 2-ethoxybenzimidazole.
Reaction: N-alkylation with the biphenyl intermediate.
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), and controlled temperature.
Carboxylation:
Starting Material: The N-alkylated product.
Reaction: Carboxylation using carbon dioxide.
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., water), and pressure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives of the benzimidazole or biphenyl moieties.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Solvent (e.g., ether), ambient or elevated temperature.
Products: Reduced forms of the cyano group or other reducible functionalities.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), and heat.
Products: Substituted derivatives at the benzimidazole or biphenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium.
Nucleophiles: Amines, thiols.
Solvents: Toluene, dimethylformamide, ether, ethanol.
Bases: Sodium hydride, potassium carbonate, sodium hydroxide.
Chemistry:
Catalysis: The benzimidazole core can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: The compound’s structural features make it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine:
Pharmaceuticals: The compound’s potential as a drug candidate is significant, particularly for targeting specific receptors or enzymes in the body.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Agrochemicals: Potential use as a precursor or active ingredient in the development of new agrochemicals.
Dyes and Pigments: The compound’s structural properties may be exploited in the synthesis of novel dyes and pigments.
科学研究应用
有机合成:杂环化合物的中间体
阿齐沙坦杂质M中存在的咪唑环是许多生物活性分子中的关键成分。 该化合物可以作为合成各种杂环化合物的中间体,这些化合物在各种药物中很常见 {svg_1}.
化学教育:教授亲核酰基取代反应
阿齐沙坦杂质M中的羧酸基团可以发生亲核酰基取代反应。 这使其成为教育目的的合适化合物,向化学专业的学生展示这些反应 {svg_2}.
作用机制
Target of Action
The primary target of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known as Azilsartan Impurity M, is the angiotensin II receptor type 1 (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance .
Mode of Action
Azilsartan Impurity M acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blocking action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The action of Azilsartan Impurity M on the AT1 receptor affects the renin-angiotensin system . By blocking the action of angiotensin II, it inhibits the vasoconstrictor effects of this hormone, leading to vasodilation . It also blocks the aldosterone-secreting effects of angiotensin II, affecting the aldosterone-mineralocorticoid receptor pathway and leading to increased water excretion .
Pharmacokinetics
The bioavailability of Azilsartan Impurity M is about 60% . It reaches peak plasma concentrations within 1.5–3 hours after oral dosing . The elimination half-life is approximately 11 hours . Azilsartan Impurity M is eliminated both through renal clearance and hepatic metabolism . It has a tighter and longer-lasting binding to the AT1 receptor than other angiotensin II receptor blockers .
Result of Action
The molecular and cellular effects of Azilsartan Impurity M’s action include vasodilation and increased water excretion . These effects lead to a reduction in blood pressure . Clinical studies have revealed that Azilsartan Impurity M reduces blood pressure significantly better than other angiotensin II receptor blockers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Material: 4-bromobenzonitrile.
Reaction: Suzuki coupling with phenylboronic acid.
Catalyst: Palladium(0) complex.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), and elevated temperature.
相似化合物的比较
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and binding properties.
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-methoxy-1H-benzo[d]imidazole-7-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological activity.
Uniqueness: The presence of the ethoxy group in 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid can influence its chemical and biological properties, making it distinct from its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, potentially leading to improved efficacy in its applications.
This detailed overview provides a comprehensive understanding of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVVLKQIVDIEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)










